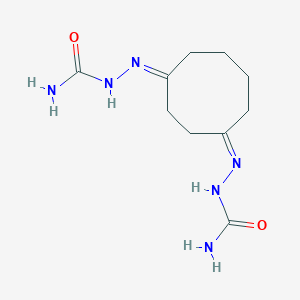![molecular formula C17H15NOS2 B296081 N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine, also known as MPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which plays a critical role in the brain's reward and pleasure centers. In
Mechanism of Action
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is metabolized in the brain to form MPP+, a toxic metabolite that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters in the brain, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects
The administration of N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine to animals results in a selective loss of dopaminergic neurons in the brain, leading to motor symptoms similar to those seen in Parkinson's disease. N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has also been shown to induce oxidative stress and mitochondrial dysfunction in the brain, leading to cell death. Additionally, N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has been shown to induce neuroinflammation and activate microglia, the immune cells of the brain.
Advantages and Limitations for Lab Experiments
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is a useful tool for creating animal models of Parkinson's disease, as it selectively destroys dopaminergic neurons and reproduces the motor symptoms seen in the disease. However, N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has limitations as a research tool, as its toxicity can make it difficult to administer and control dosages.
Future Directions
Future research on N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is likely to focus on developing new animal models of Parkinson's disease and exploring the underlying mechanisms of the disease. Additionally, researchers may investigate the potential therapeutic applications of N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine and its derivatives in the treatment of Parkinson's disease and other neurological disorders.
Synthesis Methods
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiourea to form 5-(4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxaldehyde. This intermediate compound is then reacted with 4-methylphenylamine to produce N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is commonly used to create animal models of Parkinson's disease, a degenerative disorder of the nervous system that is characterized by the loss of dopamine-producing neurons in the brain. The administration of N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine to animals results in the selective destruction of dopaminergic neurons, leading to motor symptoms similar to those seen in Parkinson's disease.
properties
Molecular Formula |
C17H15NOS2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(4-methylphenyl)dithiol-3-imine |
InChI |
InChI=1S/C17H15NOS2/c1-12-3-7-14(8-4-12)18-17-11-16(20-21-17)13-5-9-15(19-2)10-6-13/h3-11H,1-2H3 |
InChI Key |
AHYUQBOVCJIBKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2C=C(SS2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C=C(SS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



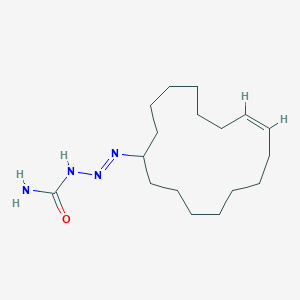
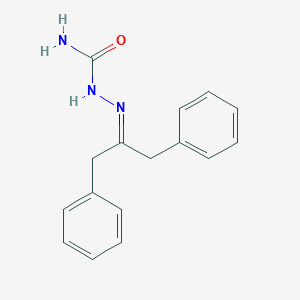
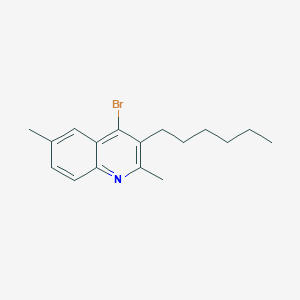
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
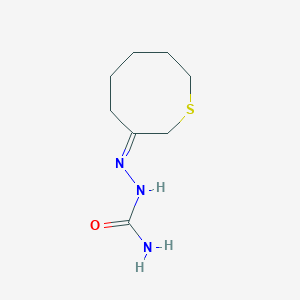
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
